molecular formula C114H158N22O28S2 B11826720 TAMRA-Azide-PEG-Biotin

TAMRA-Azide-PEG-Biotin

Cat. No.: B11826720
M. Wt: 2348.7 g/mol
InChI Key: OLNZJSRKGRJBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAMRA-Azide-PEG-Biotin: is a multifunctional compound that combines the properties of three distinct chemical groups: TAMRA (tetramethylrhodamine), azide, and biotin. TAMRA is a fluorescent dye, azide is a reactive group used in click chemistry, and biotin is a vitamin that binds strongly to streptavidin and avidin proteins. This compound is widely used in biochemical and biomedical research for labeling, detection, and purification of biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-Azide-PEG-Biotin involves several steps:

    Synthesis of TAMRA: TAMRA is synthesized through the condensation of rhodamine B with formaldehyde.

    Attachment of PEG Linker: A polyethylene glycol (PEG) linker is attached to TAMRA to increase its solubility and reduce steric hindrance.

    Introduction of Azide Group: The azide group is introduced through a nucleophilic substitution reaction.

    Biotinylation: Finally, biotin is attached to the PEG linker through an amide bond formation.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.

    SPAAC: No catalyst is required, but the reaction is facilitated by the strain in the alkyne group.

Major Products:

    CuAAC: The major product is a triazole-linked conjugate.

    SPAAC: The major product is a triazole-linked conjugate without the need for a copper catalyst.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of fluorescence, click chemistry reactivity, and strong biotin-streptavidin binding. This trifunctional nature makes it highly versatile for various research applications.

Properties

Molecular Formula

C114H158N22O28S2

Molecular Weight

2348.7 g/mol

IUPAC Name

4-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-oxo-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,5,6,6a-hexahydrothieno[2,3-d]imidazol-5-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]propyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-oxo-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,5,6,6a-hexahydrothieno[2,3-d]imidazol-5-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]propyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/2C57H79N11O14S/c1-66(2)40-10-13-44-48(36-40)82-49-37-41(67(3)4)11-14-45(49)53(44)46-35-39(9-12-43(46)56(73)74)54(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-42-38-47-55(83-42)64-57(75)63-47;1-66(2)40-10-13-44-48(36-40)82-49-37-41(67(3)4)11-14-45(49)53(44)43-12-9-39(35-46(43)56(73)74)54(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-42-38-47-55(83-42)64-57(75)63-47/h2*9-14,35-37,42,47,55H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)

InChI Key

OLNZJSRKGRJBHG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5CC6C(S5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5CC6C(S5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.